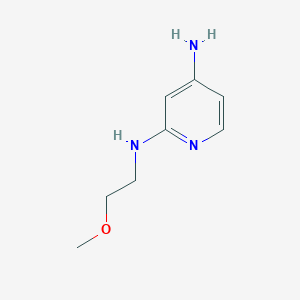

N2-(2-methoxyethyl)pyridine-2,4-diamine

Description

Contextualizing Pyridine-2,4-diamine (B32025) Scaffolds in Contemporary Chemical Research

Derivatives of diaminopyridines are being investigated for a range of pharmacological activities, including their potential as anticancer agents. nih.gov The strategic placement of substituents on the pyridine (B92270) ring and the amino groups can significantly influence the molecule's interaction with biological macromolecules, making the pyridine-2,4-diamine scaffold a valuable starting point for the development of targeted therapies.

Unique Structural Attributes and Research Significance of the N2-(2-methoxyethyl) Moiety in Pyridine Derivatives

The introduction of an N2-(2-methoxyethyl) group onto the pyridine-2,4-diamine scaffold is a deliberate synthetic modification aimed at fine-tuning the molecule's properties. The methoxyethyl group can influence several key parameters of a drug candidate. For instance, it can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Furthermore, the ether and ethyl components of the moiety can provide conformational flexibility and engage in specific interactions with protein binding sites. The oxygen atom can act as a hydrogen bond acceptor, while the ethyl chain can fit into hydrophobic pockets. In the broader context of medicinal chemistry, the incorporation of such groups is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Overview of Advanced Research Trajectories for N2-(2-methoxyethyl)pyridine-2,4-diamine

While dedicated research solely on this compound is not extensively documented in publicly available literature, its structural features suggest it is likely utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Patent literature often describes compounds of this nature as building blocks for larger, biologically active agents. For instance, related structures are mentioned in patents for compounds targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are prominent targets in cancer therapy. google.com

Future research involving this compound is anticipated to be in the domain of drug discovery. Specifically, it could be used in the development of kinase inhibitors, where the pyridine-2,4-diamine core can act as a hinge-binding motif, and the N2-(2-methoxyethyl) side chain can be tailored to achieve selectivity and desired pharmacokinetic properties. Further investigations may also explore its potential in other therapeutic areas where pyridine-based compounds have shown promise.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-methoxyethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWJNMYTANXPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of N2 2 Methoxyethyl Pyridine 2,4 Diamine

Established Synthetic Routes and Mechanistic Elucidation

The primary synthetic route to N2-(2-methoxyethyl)pyridine-2,4-diamine involves a two-step process starting from 2-chloro-4-nitropyridine (B32982). This process includes a nucleophilic aromatic substitution followed by the reduction of a nitro group.

The initial step in the synthesis is the reaction of 2-chloro-4-nitropyridine with 2-methoxyethylamine (B85606). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups such as the nitro group at the 4-position. galchimia.comstackexchange.com The nitro group stabilizes the negative charge in the Meisenheimer intermediate, which is formed during the reaction, thereby facilitating the substitution of the chlorine atom. stackexchange.com

The reaction is typically carried out by treating 2-chloro-4-nitropyridine with 2-methoxyethylamine in a suitable solvent. guidechem.com The choice of solvent and temperature can influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the reaction. thieme-connect.com The reaction may be performed at elevated temperatures to ensure a reasonable reaction rate. youtube.com The presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, can be used to scavenge the HCl generated during the reaction.

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent. The intermediate product, N-(2-methoxyethyl)-4-nitropyridin-2-amine, can then be isolated and purified using standard techniques such as column chromatography or recrystallization.

Table 1: Proposed Reaction Conditions for the Synthesis of N-(2-methoxyethyl)-4-nitropyridin-2-amine

| Parameter | Condition | Rationale |

|---|---|---|

| Electrophile | 2-chloro-4-nitropyridine | Activated pyridine ring for SNAr. |

| Nucleophile | 2-methoxyethylamine | Primary amine for substitution at the 2-position. |

| Solvent | NMP, DMF, or DMSO | Polar aprotic solvent to facilitate SNAr. |

| Temperature | 100-160 °C | To overcome the activation energy barrier. thieme-connect.com |

| Base (optional) | Triethylamine, Diisopropylethylamine | To neutralize the HCl byproduct. |

| Work-up | Aqueous quench, extraction | Standard procedure for product isolation. |

While the reaction of 2-chloro-4-nitropyridine with 2-methoxyethylamine is a direct route, alternative pathways could be explored to potentially improve yield and purity. One such alternative involves the use of 2-fluoro-4-nitropyridine (B95595) as the electrophile. Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings, which could lead to milder reaction conditions and potentially higher yields. nih.gov

Another approach could involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. thieme-connect.com However, for this specific substrate, the SNAr reaction is generally efficient and more atom-economical.

Furthermore, the synthesis of related 2,4-diaminopyrimidine (B92962) derivatives has been achieved through various multi-step sequences, often starting from readily available pyrimidine (B1678525) precursors. nih.govnih.govmdpi.comrsc.orggoogle.com These methodologies could potentially be adapted for the synthesis of the target pyridine derivative.

Scaling up the synthesis of this compound requires careful consideration of several factors. The SNAr reaction can be exothermic, necessitating efficient temperature control to prevent runaway reactions and the formation of byproducts. The use of flow reactors can be advantageous for large-scale synthesis as they offer better control over reaction parameters and improve safety. thieme-connect.comthieme-connect.com

Purification of the intermediate and final product on a larger scale might require optimization of crystallization conditions to avoid chromatography, which can be costly and time-consuming. The choice of solvents and reagents should also be evaluated for their cost, safety, and environmental impact.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is characterized by the presence of two amino groups on the pyridine ring, which can undergo various transformations.

The amino groups of this compound can be oxidized to nitro or nitroso derivatives under specific conditions. The oxidation of aminopyridines to nitropyridines has been reported using strong oxidizing agents such as 30% hydrogen peroxide in fuming sulfuric acid. acs.orgacs.org Other peroxyacids can also be employed for this transformation. researchgate.net

The regioselectivity of the oxidation would depend on the relative reactivity of the N2-substituted amino group and the C4-amino group. The electronic and steric environment of each amino group will influence its susceptibility to oxidation. It is plausible that the less sterically hindered C4-amino group might be more readily oxidized. Iron(II) aminopyridine complexes have also been studied for their catalytic activity in oxidation reactions. proquest.com

The synthesis of this compound from N-(2-methoxyethyl)-4-nitropyridin-2-amine involves the reduction of the nitro group at the 4-position to an amino group. This reduction is a common transformation in organic synthesis and can be achieved through various methods.

Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate) is a widely used and efficient method for this purpose. Alternatively, reduction with metals in acidic media, such as iron in acetic acid or hydrochloric acid, or tin(II) chloride in hydrochloric acid, can also be employed. semanticscholar.orggoogle.comresearchgate.netgoogle.comgoogle.com The choice of the reduction method may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 2: Common Methods for the Reduction of Nitropyridines

| Reagent | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature | Clean and efficient, requires hydrogenation equipment. |

| Fe, HCl/AcOH | Ethanol/Water, reflux | Inexpensive and effective, but can require harsh conditions. semanticscholar.orgresearchgate.net |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | A classic method, generates tin waste. |

| Sodium Dithionite | Aqueous or alcoholic solution | Milder conditions, suitable for some substrates. |

Nucleophilic Substitution Reactions Involving Amino Groups and Their Derivatives

The amino groups at the C2 and C4 positions of this compound are primary and secondary amines, respectively, and can participate in various nucleophilic substitution reactions. These reactions are fundamental for building more complex molecular architectures.

One of the primary reactions of the amino groups is acylation . The N4-amino group, being a primary amine, is generally more reactive towards acylating agents than the N2-secondary amino group, which is sterically hindered and electronically deactivated by the adjacent ring nitrogen and the methoxyethyl substituent. This difference in reactivity allows for selective functionalization. For instance, reaction with an acyl chloride or anhydride (B1165640) under controlled conditions would likely yield the N4-acylated product.

Alkylation of the amino groups is also a feasible transformation. Similar to acylation, the N4-amino group would be the preferred site of initial alkylation. The introduction of alkyl groups can modulate the electronic properties and steric environment of the molecule.

Furthermore, the amino groups can undergo sulfonylation with sulfonyl chlorides to form sulfonamides. This functional group is of significant interest in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor.

The reactivity of these amino groups can be influenced by the reaction conditions, such as the choice of solvent, base, and temperature. The table below illustrates typical conditions for such reactions on analogous aminopyridine systems.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Temperature | Typical Product |

| Acylation | Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to rt | N4-acetyl derivative |

| Alkylation | Methyl Iodide | K2CO3 | Acetonitrile | Reflux | N4-methyl derivative |

| Sulfonylation | Tosyl Chloride | Triethylamine | Dichloromethane | 0 °C to rt | N4-tosyl derivative |

This is an interactive data table based on analogous reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. mdpi.comnih.govnih.gov When such reactions do occur, they are typically directed to the C3 and C5 positions (meta to the nitrogen), as attack at the C2, C4, and C6 positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. nih.gov

In the case of this compound, the two powerful electron-donating amino groups at the C2 and C4 positions strongly activate the ring towards EAS and direct incoming electrophiles to the C3 and C5 positions. The C5 position is sterically more accessible than the C3 position, which is flanked by two amino groups. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often using the halogen in the presence of a Lewis acid or an oxidizing agent.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with pyridine and its derivatives because the Lewis acid catalyst complexes with the basic ring nitrogen, further deactivating the ring. nih.gov

The strong activation by the amino groups might allow these reactions to proceed under milder conditions than required for unsubstituted pyridine.

| Reaction | Reagent | Conditions | Major Product |

| Nitration | HNO3/H2SO4 | 0 °C | 5-nitro-N2-(2-methoxyethyl)pyridine-2,4-diamine |

| Bromination | Br2/Acetic Acid | Room Temp | 5-bromo-N2-(2-methoxyethyl)pyridine-2,4-diamine |

| Chlorination | N-Chlorosuccinimide | Acetonitrile | 5-chloro-N2-(2-methoxyethyl)pyridine-2,4-diamine |

This is an interactive data table based on predicted reactivity.

Strategies for the Derivatization and Functionalization of this compound Analogues

The structural framework of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse library of analogues for various applications, including structure-activity relationship (SAR) studies. nih.govresearchgate.net

Synthesis of Substituted Diaminopyrimidine Frameworks Incorporating the Methoxyethyl Moiety

The 2,4-diaminopyridine core can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]pyridines. This can be achieved by reacting this compound with a suitable 1,3-dielectrophile. For example, condensation with a β-ketoester could lead to the formation of a pyrimidone ring fused to the pyridine core. The methoxyethyl moiety would be retained in the final structure, potentially influencing its physicochemical properties.

The synthesis of such fused systems often involves a cyclocondensation reaction, which can be catalyzed by either acid or base. The specific conditions would depend on the nature of the dielectrophilic partner.

Modifications at the Pyridine Nitrogen and Amino Group Positions

The pyridine nitrogen of this compound is basic and can be quaternized by reaction with an alkyl halide to form a pyridinium (B92312) salt. This modification would significantly alter the electronic properties of the molecule, making the ring even more electron-deficient and susceptible to nucleophilic attack.

As discussed in section 2.2.3, the amino groups can be readily functionalized. Selective protection and deprotection strategies can be employed to achieve desired modifications at either the N2 or N4 position. For example, the more reactive N4-amino group could be protected with a suitable protecting group (e.g., Boc), allowing for subsequent reaction at the N2-amino group.

Introduction of Diverse Substituents for Structure-Reactivity Investigations

To explore the structure-reactivity relationships of this compound analogues, a variety of substituents can be introduced at different positions.

At the C5 position: As established, this is the most likely position for electrophilic substitution, allowing for the introduction of a wide range of electron-donating and electron-withdrawing groups.

At the N4-amino group: This position is amenable to a broad scope of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse functionalities.

At the N2-amino group: While less reactive, this position can be modified, potentially after protection of the N4-amino group.

Modification of the methoxyethyl side chain: The ether linkage could be cleaved to reveal a hydroxyl group, which could then be further functionalized, or the entire side chain could be replaced with other substituents through a synthetic route starting from 2-amino-4-chloropyridine.

These modifications would allow for a systematic investigation of how different substituents influence the chemical reactivity and biological activity of this class of compounds.

Exploration of Molecular Interactions and Biological Relevance in Academic Research

Investigations into Molecular Target Modulation and Mechanistic Insights

Research into N2-(2-methoxyethyl)pyridine-2,4-diamine and related structures has focused on their ability to modulate various biological targets, including enzymes, ion channels, and proteases.

Enzyme Inhibition Studies: Focus on Key Enzymes (e.g., Dihydrofolate Reductase)

The 2,4-diaminopyrimidine (B92962) scaffold, a core structure related to pyridine-2,4-diamine (B32025), is a well-established pharmacophore in the design of Dihydrofolate Reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and antineoplastic drugs. nih.gov Non-classical inhibitors, which are structurally distinct from the enzyme's natural substrate, folate, are often based on the 2,4-diaminopyrimidine core. mdpi.com

One of the most prominent examples is Trimethoprim, an antibacterial drug featuring this motif. mdpi.com The antimicrobial activity of such compounds arises from their ability to block the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting a critical step in folate metabolism. mdpi.com The selectivity of these inhibitors for bacterial or protozoal DHFR over mammalian DHFR is a key aspect of their therapeutic utility, exploiting differences in the active sites of the enzymes across species. nih.gov While direct studies on this compound are not specified in the provided context, its structural similarity to this class of inhibitors suggests a potential for interaction with DHFR.

Receptor Binding and Downstream Signaling Pathway Modulation

Information regarding the specific receptor binding profile and subsequent modulation of downstream signaling pathways for this compound is not detailed in the available research.

Ion Channel Blocking Mechanisms: Elucidation of Anoctamin 1 (ANO1) Interaction

Recent research has identified derivatives of 2,4-diaminopyrimidine as novel blockers of the Anoctamin 1 (ANO1) ion channel. nih.govnih.gov ANO1, a calcium-activated chloride channel (CaCC), is found to be amplified in various human cancers, including breast, lung, and prostate cancers. nih.govnih.gov Its role in cellular processes makes it an attractive target for anticancer drug development.

In a study focused on developing small-molecule ANO1 blockers, a library of pyrimidine-based compounds was synthesized and screened. nih.govnih.gov This led to the identification of a compound, designated Aa3, which demonstrated dose-dependent inhibition of the ANO1 channel. nih.gov The compound exhibited more potent anticancer activity in a cell line (NCI-H460) that expresses high levels of ANO1 compared to a cell line (A549) with low ANO1 expression, suggesting the activity is linked to its channel-blocking function. nih.gov

Table 1: Inhibition of ANO1 by Candidate Compounds

| Compound | Concentration (µM) | Inhibition of ANO1 Activity |

|---|---|---|

| Candidate Compounds (19 total) | 50 | Varied |

| Selected Compounds (15 total) | 30 | Varied |

| Aa3 | Dose-dependent | IC₅₀ determined |

This table summarizes the screening process that identified compound Aa3 as a potent ANO1 blocker from a library of pyrimidine (B1678525) derivatives. nih.gov

Gamma-Secretase Modulation in Neurobiological Research Contexts

Gamma-secretase is a multi-protein protease complex implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov It is responsible for the final cleavage of the amyloid precursor protein (APP), which produces the amyloid-beta (Aβ) peptides that can accumulate in the brain. nih.gov Consequently, gamma-secretase has been a primary target for the development of Alzheimer's therapeutics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.

Impact of Substituent Variations on Binding Affinities and Target Selectivity

For pyridine (B92270) and related heterocyclic derivatives, SAR studies have revealed key determinants of their biological effects. The number and position of certain substituents can significantly alter activity. nih.gov

Methoxyl (-OCH₃) Groups : For some pyridine derivatives, increasing the number of methoxy (B1213986) groups has been shown to correlate with increased antiproliferative activity, reflected by a decrease in IC₅₀ values. nih.gov

Amino (-NH₂) and Hydroxyl (-OH) Groups : The presence and specific placement of amino and hydroxyl groups can enhance the antiproliferative effects of pyridine derivatives. nih.gov

Halogens and Bulky Groups : Conversely, the addition of halogen atoms or other bulky substituents tends to result in lower biological activity. nih.gov

In the context of 2,4-diamino-thienopyrimidines, another related class of compounds, modifications at the 2- and 4-positions of the core structure were synthesized to improve physicochemical properties and in vivo exposure. nih.gov This optimization led to the identification of lead molecules with enhanced antimalarial activity. nih.gov Similarly, for 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives designed as anti-tubercular agents, the nature of the substituent at the R² position was critical for activity. It was found that only compounds bearing a thiazole (B1198619) group in this position acted as inhibitors of Mycobacterium tuberculosis. mdpi.com

Table 2: General SAR Trends for Pyridine Derivatives

| Substituent Type | General Impact on Activity |

|---|---|

| Increase in -OCH₃ groups | Increased Activity |

| Presence of -NH₂ and -OH groups | Enhanced Activity |

| Presence of Halogens | Decreased Activity |

| Presence of Bulky Groups | Decreased Activity |

This table outlines general trends observed in structure-activity relationship studies of pyridine derivatives. nih.gov

Rational Design Principles for Optimizing Molecular Interactions and Functional Outcomes

The rational design of pyridine derivatives often focuses on modifying substituents to enhance binding affinity and selectivity for specific biological targets. The structure of this compound, featuring a 2,4-diaminopyridine core with a methoxyethyl group at the N2 position, suggests several avenues for optimization.

The pyridine ring itself is a key structural element in many biologically active compounds, known for its ability to engage in various non-covalent interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in proteins.

The 2,4-diamino substitution pattern is significant. The amino groups can serve as hydrogen bond donors, contributing to the binding affinity of the molecule. The presence and positioning of these groups are critical for establishing specific interactions with target macromolecules.

The N2-(2-methoxyethyl) substituent offers further possibilities for tailored interactions. The ether oxygen can act as an additional hydrogen bond acceptor, while the ethyl chain provides conformational flexibility, allowing the molecule to adapt its shape to fit a binding pocket. The methoxy group can also influence the compound's solubility and lipophilicity, which are key pharmacokinetic properties.

Optimization of such a compound would involve systematic modifications of these features. For instance, altering the length of the alkyl chain or the nature of the terminal group on the N2-substituent could fine-tune the molecule's interaction profile.

| Structural Feature | Potential Interaction | Optimization Strategy |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Maintain for core interactions |

| 2,4-Amino Groups | Hydrogen Bond Donors | Modify substitution for selectivity |

| Methoxyethyl Group | H-Bond Acceptor, Flexibility | Vary chain length/terminal group |

| Aromatic Ring | π-π Stacking | Introduce electron-donating/withdrawing groups |

Comparative Analysis with Related Nitrogen-Containing Heterocyclic Systems in Biological Research

A comparative analysis with pyrimidine derivatives is particularly insightful, as both pyridine and pyrimidine are nitrogen-containing heterocycles that form the core of numerous therapeutic agents.

Similarities and Differences in Biological Research Findings Compared to Pyrimidine Derivatives

Pyridine and pyrimidine derivatives share a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of nitrogen atoms in both ring systems allows them to mimic endogenous purines and pyrimidines, enabling them to interact with nucleic acids and enzymes involved in their metabolism.

A key similarity lies in their role as "privileged scaffolds" in medicinal chemistry. The 2,4-diaminopyrimidine scaffold, for example, is a well-known pharmacophore that mimics the hydrogen bonding pattern of a pteridine (B1203161) ring, leading to the inhibition of dihydrofolate reductase (DHFR). google.com Similarly, the 2,4-diaminopyridine structure can engage in comparable interactions.

However, the difference in the number and position of nitrogen atoms between the two heterocycles leads to distinct electronic properties and three-dimensional shapes, which can translate into different biological activities and selectivities. Pyridine derivatives are generally more basic than their pyrimidine counterparts. This can influence their ionization state at physiological pH, affecting cell permeability and target binding.

Research has shown that in some cases, pyridine amine derivatives can be more potent than the corresponding pyrimidine derivatives against certain enzymes. nih.gov For instance, in the context of cholinesterase inhibitors, pyridine diamine derivatives have demonstrated different inhibitory profiles compared to pyrimidine derivatives. nih.gov

Mechanistic Parallels and Divergences in Molecular Recognition

The molecular recognition of both pyridine and pyrimidine derivatives by biological targets is heavily reliant on hydrogen bonding and aromatic interactions. The nitrogen atoms in the heterocyclic rings, along with exocyclic amino groups, are primary sites for hydrogen bond formation.

A significant parallel is the ability of both 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) moieties to act as chelating agents for metal ions due to the two adjacent nitrogen atoms. nih.gov This property is relevant for enzymes that have metal cofactors in their active sites.

The primary divergence in molecular recognition stems from the different arrangement of hydrogen bond donors and acceptors. The single nitrogen atom in the pyridine ring of this compound presents a different hydrogen bonding pattern compared to the two nitrogen atoms in a pyrimidine ring. This can lead to different binding orientations and affinities for the same biological target.

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Theoretical Investigations of Molecular Structure and Electronic Properties

Theoretical studies are instrumental in characterizing the intrinsic properties of N2-(2-methoxyethyl)pyridine-2,4-diamine. These computational methods allow for a detailed examination of its structure, reactivity, and electronic nature, which are fundamental to understanding its potential as a bioactive molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This optimization provides crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, due to the flexible methoxyethyl side chain, this compound can exist in multiple conformations. Conformational analysis, also performed using DFT, systematically explores these different spatial arrangements to identify the lowest energy conformers. The relative energies of these conformers are vital for understanding the molecule's preferred shape in different environments, which in turn influences its biological activity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G*)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-N(amino) | 1.37 Å |

| Bond Length | N(amino)-C(ethyl) | 1.45 Å |

| Bond Angle | C2-N-C4 | 118.5° |

| Dihedral Angle | C4-C5-N(amino)-C(ethyl) | 175.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, FMO analysis can predict which parts of the molecule are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule highlights the nucleophilic and electrophilic sites, respectively. This information is crucial for understanding its interactions with biological macromolecules.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. ijret.org It is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. ijret.orgnih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino groups, indicating their nucleophilic character. The hydrogen atoms of the amino groups would likely exhibit positive potential, highlighting their potential for hydrogen bonding. This analysis is fundamental for predicting non-covalent interactions with biological targets.

Solvation Effects on Molecular Properties and Reactivity using TD-DFT

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) can be used to study these solvation effects. rsc.org This approach allows for the calculation of electronic excitation energies and other properties in different solvents.

For this compound, TD-DFT calculations can predict how its electronic absorption spectrum and reactivity might change in a biological medium compared to the gas phase. researchgate.net Understanding these solvent effects is crucial for accurately modeling its behavior in a physiological environment.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Prediction of Binding Modes and Interaction Fingerprints with Biological Targets

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com The collection of these interactions is often referred to as an "interaction fingerprint."

By identifying the key amino acid residues involved in binding, molecular docking can provide insights into the mechanism of action of the compound. For example, docking studies of similar 2,4-diaminopyrimidine (B92962) derivatives have been used to understand their inhibitory activity against various kinases. nih.gov This information is invaluable for the rational design of more potent and selective analogs.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Asp145, Lys72, Leu120 |

| Interaction Types | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and represents typical results that would be obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the design of derivatives of this compound, QSAR serves as a predictive tool to guide the synthesis of novel analogues with potentially enhanced therapeutic effects. The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. chemrevlett.com

A QSAR study on pyridine and bipyridine derivatives has demonstrated the utility of this approach in designing novel compounds with potential therapeutic applications. chemrevlett.comchemrevlett.com Similarly, QSAR models have been developed for pyrimidine-4,6-diamine derivatives to identify potent inhibitors of specific biological targets. nih.govresearchgate.net The process involves the generation of a dataset of molecules with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and the validation of the model's predictive power. chemrevlett.comnih.gov

For designing derivatives of this compound, a QSAR model would be constructed by first synthesizing a series of analogues with modifications at various positions, such as the amino groups or the pyridine ring. These modifications would be designed to explore a range of physicochemical properties. The biological activity of these compounds would then be determined through in vitro assays.

Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each derivative. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the charge on the nitrogen atoms in the pyridine ring and the amino groups can significantly influence interactions with biological targets. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents can affect how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (logP) being the most common. Hydrophobicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, a statistical method is used to build the QSAR equation. For example, MLR can be used to find the best linear relationship between the biological activity and a set of descriptors. chemrevlett.com The resulting equation can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Category | Example Descriptor | Potential Influence on Activity |

| Electronic | Charge on N4-amino group | Influences hydrogen bonding with the target protein. |

| Dipole Moment | Affects overall polarity and solubility. | |

| Steric | Molecular Volume | Determines the fit within the receptor's binding pocket. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Hydrophobic | LogP | Impacts membrane permeability and ADMET properties. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

By systematically modifying the structure of this compound and applying QSAR modeling, it is possible to design new derivatives with optimized biological activity for a specific therapeutic target.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise determination of the chemical structure of this compound and its analogues is fundamental for understanding their chemical properties and biological activities. A combination of advanced spectroscopic techniques is typically employed for unambiguous structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule would give rise to a distinct signal. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. For instance, aromatic protons on the pyridine ring would appear at a higher chemical shift (downfield) compared to the aliphatic protons of the methoxyethyl group. wikipedia.org The integration of each signal is proportional to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, reveals the connectivity of the atoms. For example, the protons of the ethyl group would likely appear as triplets or quartets.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and the chemical shift indicates its electronic environment. Aromatic carbons of the pyridine ring would have characteristic chemical shifts, which are influenced by the attached amino and methoxyethyl groups. wikipedia.org

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on typical values for similar chemical environments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.0 - 6.5 | ~95 - 105 |

| Pyridine-H5 | ~7.0 - 7.5 | ~130 - 140 |

| Pyridine-H6 | ~7.8 - 8.2 | ~150 - 160 |

| N2-CH₂ | ~3.4 - 3.8 | ~40 - 50 |

| O-CH₂ | ~3.6 - 4.0 | ~65 - 75 |

| O-CH₃ | ~3.2 - 3.5 | ~55 - 65 |

| Pyridine-C2 | N/A | ~155 - 165 |

| Pyridine-C4 | N/A | ~150 - 160 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structural assignments by showing correlations between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. The presence of the amino groups (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methoxyethyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. acs.org The C-O stretching of the ether linkage in the methoxyethyl group would be expected to show a strong absorption band in the 1050-1250 cm⁻¹ range.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1050 - 1250 |

FT-IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups in the molecule, complementing the information obtained from NMR spectroscopy. cet-science.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. wikipedia.orgacs.org

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in the mass spectrometer in a predictable manner, and the resulting fragment ions are detected. For this compound, common fragmentation pathways could include the loss of the methoxyethyl side chain or cleavage of the pyridine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the fragmentation of substituted pyridines often involves the pyridine ring nitrogen. acs.org

The following table lists some of the expected key ions in the mass spectrum of this compound.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 167.11 |

| [M - CH₃O]⁺ | Loss of a methoxy (B1213986) group | 136.09 |

| [M - C₂H₄O]⁺ | Loss of ethylene oxide | 123.08 |

| [C₅H₆N₃]⁺ | Pyridine-2,4-diamine (B32025) fragment | 108.06 |

X-ray Diffraction for Solid-State Structural Determination of Analogues and Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.commdpi.com This method can be applied to single crystals of this compound analogues or their complexes with other molecules, such as metal ions or proteins.

The technique involves directing a beam of X-rays onto a crystal. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, it is possible to calculate the electron density map of the molecule and, from that, determine the positions of the individual atoms with high precision. tandfonline.com

X-ray crystallography can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the methoxyethyl side chain relative to the pyridine ring.

Intermolecular interactions: Details of how the molecules are packed in the crystal lattice, including hydrogen bonding and π-π stacking interactions, which can be important for understanding the physical properties and biological activity of the compound. cdnsciencepub.com

The data obtained from X-ray diffraction is often presented in a table of crystallographic parameters, as shown in the hypothetical example below for a derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | 0.045 |

This detailed structural information is invaluable for understanding the structure-activity relationships of this compound and its derivatives at the atomic level. tandfonline.com

Coordination Chemistry and Metallosupramolecular Applications of N2 2 Methoxyethyl Pyridine 2,4 Diamine Analogues

Ligand Design Principles and Chelation Modes

The design of a ligand is crucial in determining the geometry, stability, and reactivity of the resulting metal complex. For a ligand like N2-(2-methoxyethyl)pyridine-2,4-diamine, the key structural features include the pyridine (B92270) ring, the 2,4-diamine substitution pattern, and the N2-linked 2-methoxyethyl group. These components collectively influence the chelation modes and the electronic and steric properties of the ligand.

In analogous systems, aminopyridine ligands demonstrate a variety of coordination modes. They can act as monodentate ligands, coordinating through the pyridine nitrogen, or as bidentate chelating ligands, involving both the pyridine and an exocyclic amino nitrogen. The presence of the 2-methoxyethyl group introduces a potential third coordination site through the ether oxygen atom, suggesting that this compound could act as a tridentate N,N,O ligand.

The 2-methoxyethyl group is expected to play a significant role in defining the coordination chemistry of this ligand. The flexibility of this ethyl chain allows the ether oxygen to position itself favorably for coordination with a metal ion, thus enabling a tridentate binding mode. This additional coordination from the oxygen atom can significantly enhance the stability of the resulting metal complex, an effect known as the chelate effect.

Furthermore, the steric bulk of the 2-methoxyethyl group can influence the coordination geometry. Depending on the size of the metal ion and the other ligands present, this group can dictate the arrangement of ligands around the metal center, potentially leading to distorted geometries. In related systems, the functionalization of pyridine ligands with various groups has been shown to result in significant changes in the physicochemical properties of the coordination compounds. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The resulting complexes can be characterized by a variety of spectroscopic techniques to determine their structure and properties.

Pyridine and its derivatives readily form complexes with a wide range of transition metals. It is anticipated that this compound would form stable complexes with first-row transition metals such as cobalt(II), nickel(II), copper(II), and iron(II). The synthesis of such complexes would likely involve the direct reaction of the ligand with the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or acetonitrile. jscimedcentral.com

The coordination geometry of these complexes would depend on the metal ion and the ligand-to-metal ratio. For a tridentate N,N,O coordination, a 1:1 metal-to-ligand complex would likely adopt a distorted tetrahedral or square planar geometry with the fourth coordination site occupied by a solvent molecule or a counter-ion. A 2:1 ligand-to-metal complex would likely result in an octahedral geometry around the metal center.

Table 1: Expected Coordination Geometries of Metal Complexes with an Analogous Tridentate N,N,O Ligand

| Metal Ion | Ligand:Metal Ratio | Expected Geometry |

|---|---|---|

| Co(II) | 1:1 | Distorted Tetrahedral |

| Co(II) | 2:1 | Octahedral |

| Ni(II) | 1:1 | Square Planar/Tetrahedral |

| Ni(II) | 2:1 | Octahedral |

| Cu(II) | 1:1 | Distorted Square Planar |

| Cu(II) | 2:1 | Distorted Octahedral (Jahn-Teller) |

This table is predictive and based on the common coordination preferences of these metal ions with analogous tridentate ligands.

In related structures of cobalt(II), nickel(II), copper(II), and iron(II) complexes with pyridine-containing ligands, a variety of coordination geometries have been observed, including distorted octahedral, square pyramidal, and square planar. mdpi.comresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com For instance, X-ray analysis of a Cu(II) complex with a tridentate N,N,N ligand revealed a distorted square pyramidal geometry. nih.gov Similarly, Fe(II) complexes with terpyridine ligands have been shown to adopt sandwich-like structures. rsc.org The crystal structure of a Ni(II) complex with a tetradentate ligand showed a distorted square-planar geometry. sciepub.com These examples highlight the structural diversity that can be expected for complexes of this compound.

Table 2: Representative Crystallographic Data for Analogous Transition Metal Complexes with Pyridine-Based Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu(HAld)(Ald)(N3)] | Cu(II) | Distorted Square Pyramid | Cu-N(pyridine): 2.034-2.048, Cu-N(oxime): 1.994-1.996 | mdpi.com |

| Ni(DMPT)(H2O)32·3H2O | Ni(II) | Distorted Octahedral | Ni-N(pyridine): 2.190, Ni-N(hydrazone): 2.007 | mdpi.com |

Data extracted from crystallographic studies of analogous systems.

Exploration of Catalytic and Functional Material Science Applications of Metal Complexes

Metal complexes of pyridine derivatives are well-known for their catalytic activity in a variety of organic transformations. nih.gov Palladium(II) complexes with pyridine ligands, for example, have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govnih.gov The electronic and steric properties of the pyridine ligand can significantly influence the efficiency of the catalyst. nih.gov

Given the potential for this compound to form stable complexes with various transition metals, its metal complexes could be explored for a range of catalytic applications. For instance, copper complexes are known to catalyze C-N coupling reactions, and iron complexes are investigated for oxidation and reduction reactions. rsc.orgresearchgate.net The presence of the flexible and potentially coordinating 2-methoxyethyl arm could provide a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities or selectivities.

In the realm of materials science, the ability of pyridine-based ligands to form well-defined supramolecular structures with metal ions is of great interest. These structures can exhibit interesting magnetic, optical, or electronic properties. The specific substitution pattern of this compound could lead to the formation of unique one-, two-, or three-dimensional coordination polymers with interesting material properties.

Investigation of Catalytic Activity in Organic Transformations (e.g., Polymerization)

The derivatization of pyridine-2,4-diamine (B32025) ligands, such as in this compound, offers significant potential for the development of bespoke catalysts for a range of organic transformations. The electronic and steric properties of the ligand framework can be finely tuned by altering the substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. Research into analogous amino-pyridine and pyridinylimine metal complexes has demonstrated their efficacy as catalysts, particularly in the field of polymerization.

The introduction of substituents on the pyridine ring or the amino groups can significantly alter the electron density at the metal center and the steric environment around it. These modifications have a direct impact on the catalytic performance. For instance, the basicity of the ligand can influence the catalytic efficiency, with more basic ligands often leading to higher reaction yields in certain palladium(II) catalyzed reactions. nih.gov

In the realm of polymerization, iron(II) complexes featuring amino-pyridine ligands have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP) of styrene (B11656). Studies on complexes with varying alkyl substituents on the amino carbon have shown that steric hindrance plays a crucial role in the catalytic activity. For example, a complex with a more sterically demanding tert-butyl group exhibited a higher ATRP activity compared to one with an ethyl group, suggesting that ligand optimization is key for developing efficient iron-based ATRP catalysts. nsf.gov

The following table presents the observed polymerization rate constants for two different amino-pyridine iron(II) complexes in the polymerization of styrene.

Table 1: Styrene Polymerization Catalyzed by Amino-Pyridine Iron(II) Complexes

| Complex | Substituent (R) | Observed Rate Constant (k_obs, h⁻¹) |

|---|---|---|

| 1 | tert-butyl | 0.31 |

| 2 | ethyl | 0.10 |

Data sourced from research on amino-pyridine iron(II) complexes for styrene polymerization. nsf.gov

Similarly, palladium(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene) aniline (B41778) derivative ligands have been successfully employed for the polymerization of methyl methacrylate (B99206) (MMA). The catalytic activity and the molecular weight of the resulting polymer were found to be dependent on the specific ligand structure. researchgate.net

The interactive table below details the catalytic activity and resulting polymer molecular weight for a palladium(II) complex in MMA polymerization.

Table 2: Methyl Methacrylate (MMA) Polymerization using a Pd(II) Complex

| Catalyst | Ligand | Catalytic Activity (g PMMA / (mol Pd · hr)) | Polymer Molecular Weight ( g/mol ) |

|---|

Data from studies on palladium(II) complexes in methyl methacrylate polymerization. researchgate.net

The design of ligands like this compound, with its specific ether functionality, could introduce additional coordination possibilities or influence the solubility and stability of the catalytic species, potentially leading to novel catalytic behaviors.

Potential in the Design of Functional Materials with Tunable Properties

The structural versatility of substituted pyridine-2,4-diamines, including this compound, makes them excellent candidates for the design of functional materials with tunable properties. By acting as ligands in coordination complexes, they can be used to construct a wide array of metallosupramolecular architectures, including coordination polymers and discrete molecular assemblies. jscimedcentral.com

The properties of these materials are intrinsically linked to the nature of the organic ligand and the coordinated metal ion. Modification of the ligand, for example through the introduction of different substituents, allows for the fine-tuning of the physicochemical properties of the resulting material. These properties can include luminescence, magnetic behavior, porosity, and catalytic activity. The ability to systematically alter the ligand structure provides a powerful tool for creating materials with desired functionalities. nih.govresearchgate.net

The methoxyethyl group in this compound could, for instance, participate in secondary coordination interactions or intermolecular hydrogen bonding, influencing the self-assembly process and the final architecture of the material. Such interactions can play a crucial role in determining the packing of molecules in the solid state and, consequently, the material's bulk properties.

The development of functional materials based on substituted pyridines is an active area of research. For example, late-stage functionalization of pyridine rings is a strategy employed to create a diversity of structures for applications in medicinal chemistry and materials science. nih.gov This approach allows for the synthesis of a library of related compounds from a common precursor, facilitating the systematic study of structure-property relationships.

The tunability of these systems is further exemplified by the fact that even subtle changes in the ligand framework can lead to significant changes in the properties of the corresponding metal complexes. This sensitivity allows for the rational design of materials tailored for specific applications, such as sensors, catalysts, or responsive materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(2-methoxyethyl)pyridine-2,4-diamine, and what critical parameters influence yield?

- Methodology : Multi-step synthesis typically involves alkylation and amination. Start with a pyridine derivative (e.g., 2,4-dichloropyridine) and introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethylamine. Control reaction temperature (e.g., 60–80°C) and stoichiometry to minimize byproducts. Subsequent steps may require catalytic hydrogenation or reducing agents (e.g., NaBH4) for nitro group reduction. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Key Parameters :

- Alkylation efficiency depends on solvent polarity (e.g., DMF vs. THF).

- Amination requires excess amine to drive completion.

- Monitor reaction progress via TLC or HPLC to optimize quenching times.

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl group at N2, amine at C4). Compare chemical shifts with similar pyridine derivatives (e.g., δ 3.3–3.5 ppm for methoxy protons) .

- Mass Spectrometry : Use HRMS or LC-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC Purity : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Impurity Sources :

- Incomplete Alkylation : Residual starting material (e.g., unreacted chloropyridine).

- Oxidative Byproducts : Nitro intermediates (if nitro groups are present in precursors).

- Mitigation Strategies :

- Optimize reaction time and temperature to prevent partial reactions.

- Use scavengers (e.g., molecular sieves) to absorb excess water in amination steps .

Advanced Research Questions

Q. How can researchers evaluate the kinase inhibitory potential of this compound?

- Experimental Design :

- Kinase Assays : Use in vitro kinase inhibition assays (e.g., Aurora Kinase A/B) with ATP-competitive binding protocols. Measure IC50 values via fluorescence-based ADP detection .

- Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare dose-response curves with known inhibitors (e.g., IC50 values ≤15 µM indicate potency) .

- Data Interpretation : Correlate structural features (e.g., methoxyethyl flexibility) with binding affinity using molecular docking simulations.

Q. How can contradictory biological activity data across studies be resolved?

- Troubleshooting Framework :

- Assay Conditions : Validate buffer pH, ATP concentration, and incubation time (e.g., pH 7.4 vs. 8.0 alters enzyme kinetics) .

- Compound Stability : Perform stability studies (e.g., HPLC at 24/48 hours) to rule out degradation in aqueous media.

- Cell Line Variability : Use isogenic cell lines to control for genetic heterogeneity in cytotoxicity assays .

Q. What strategies enhance the aqueous solubility of this compound without compromising bioactivity?

- Structural Modifications :

- Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions.

- Optimize methoxyethyl chain length (e.g., ethylene vs. propylene spacers) to balance lipophilicity .

- Formulation Approaches :

- Use co-solvents (e.g., DMSO/PEG 400) for in vivo studies.

- Develop salt forms (e.g., hydrochloride) to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.